Pseudourea, 2,2'-(iminodiethylene)bis(2-thio-, trihydrobromide
Pseudourea, 2,2'-(iminodiethylene)bis(2-thio-, trihydrobromide
Brand Name:
Vulcanchem
CAS No.:
100524-52-5
VCID:
VC20759331
InChI:
InChI=1S/C6H15N5S2.3BrH/c7-5(8)12-3-1-11-2-4-13-6(9)10;;;/h11H,1-4H2,(H3,7,8)(H3,9,10);3*1H
SMILES:
C(CSC(=N)N)NCCSC(=N)N.Br.Br.Br
Molecular Formula:
C6H18Br3N5S2
Molecular Weight:
464.1 g/mol
Pseudourea, 2,2'-(iminodiethylene)bis(2-thio-, trihydrobromide
CAS No.: 100524-52-5
Cat. No.: VC20759331
Molecular Formula: C6H18Br3N5S2
Molecular Weight: 464.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100524-52-5 |
|---|---|
| Molecular Formula | C6H18Br3N5S2 |
| Molecular Weight | 464.1 g/mol |
| IUPAC Name | 2-(2-carbamimidoylsulfanylethylamino)ethyl carbamimidothioate;trihydrobromide |
| Standard InChI | InChI=1S/C6H15N5S2.3BrH/c7-5(8)12-3-1-11-2-4-13-6(9)10;;;/h11H,1-4H2,(H3,7,8)(H3,9,10);3*1H |
| Standard InChI Key | REUHSZZZJINFEQ-UHFFFAOYSA-N |
| SMILES | C(CSC(=N)N)NCCSC(=N)N.Br.Br.Br |
| Canonical SMILES | C(CSC(=N)N)NCCSC(=N)N.Br.Br.Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator